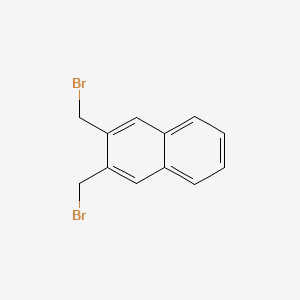

2,3-Bis(bromomethyl)naphthalene

説明

2,3-Bis(bromomethyl)naphthalene (DBN) is a brominated aromatic hydrocarbon with two bromomethyl (–CH₂Br) substituents at the 2- and 3-positions of the naphthalene ring (Fig. 1). It is synthesized via modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform, yielding colorless crystals (72% isolated yield) . DBN exhibits moderate vapor pressure at room temperature, enabling its use in ultra-high vacuum (UHV) surface chemistry experiments .

Recent studies highlight its role in on-surface dehalogenative homocoupling reactions on Au(111) surfaces. Upon thermal activation, DBN undergoes debromination to form poly(o-naphthylene vinylidene), a non-conjugated polymer that dehydrogenates into conjugated poly(o-naphthylene vinylene) upon annealing . This reactivity contrasts with its structural analog, 2,3-bis(dibromomethyl)naphthalene (TBN), which forms dimers via cyclobutadiene intermediates .

特性

IUPAC Name |

2,3-bis(bromomethyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFRODBENVJLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959836 | |

| Record name | 2,3-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-33-3 | |

| Record name | NSC95710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Bis(bromomethyl)naphthalene can be synthesized through a modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene. The reaction involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as reagents . The reaction typically proceeds under reflux conditions in an organic solvent such as chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.

化学反応の分析

Types of Chemical Reactions

2,3-Bis(bromomethyl)naphthalene undergoes several chemical reactions due to its bromomethyl groups:

-

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.

-

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the bromomethyl groups.

-

Polymerization Reactions: On-surface debromination can lead to the formation of polymers.

Reagents and Conditions

-

Nucleophiles: Used in substitution reactions to replace bromine atoms.

-

Oxidizing Agents: Potassium permanganate can be used for oxidation reactions.

-

Reducing Agents: Lithium aluminum hydride can be used for reduction reactions.

Major Products

The reactions of This compound can yield various products:

-

Substituted Naphthalenes, resulting from nucleophilic substitution.

-

Oxidized or Reduced Derivatives, depending on the reaction conditions.

-

Polymers, formed through on-surface debromination and subsequent polymerization .

Selected Reactions and Research Findings

-

On-Surface Debromination and Polymerization: On-surface reactions of benzylic bromides, including bis-bromomethyl- and bis-gem-(dibromomethyl) naphthalene on Au(111), have been explored for dimerization or polymerization via selective dehalogenative C−C coupling . Bis-bromomethyl naphthalene furnishes a poly(o-naphthylene vinylidene) as a non-conjugated polymer, which converts to its conjugated derivative poly(o-naphthylene vinylene) upon mild annealing .

-

Dithiol Bis-Alkylation: Dithiol bis-alkylation reactions using benzylic bromides, including derivatives of This compound, are employed for the production of cyclic peptides. The reaction proceeds through two nucleophilic substitutions, where a nucleophilic thiolate attacks the benzylic bromide, with the bromide ion as the leaving group .

-

DNA Cleavage Studies : 2,7-Bis(bromomethyl)naphthalene derivatives can bind to abasic sites in DNA and inhibit APE1, an enzyme involved in DNA repair. These compounds have shown potential in enhancing the activity of antimicrobial agents and cleaving DNA under specific conditions, making them relevant in gene editing and therapeutic applications.

-

Reaction with N-Bromosuccinimide : Dimethyl aromatic hydrocarbons such as 2,3-dimethylnaphthalene can react with N-bromosuccinimide in the presence of radical initiators to produce bis(bromomethyl) aromatic hydrocarbons .

These reactions highlight the versatility of This compound as a chemical intermediate in synthesizing complex molecules and advanced materials.

科学的研究の応用

2,3-Bis(bromomethyl)naphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology and Medicine:

Industry: Employed in the synthesis of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 2,3-Bis(bromomethyl)naphthalene primarily involves its reactivity due to the presence of bromomethyl groups. These groups can undergo homolytic cleavage, leading to the formation of reactive intermediates that participate in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

類似化合物との比較

Structural Isomers: 2,6- and 2,7-Bis(bromomethyl)naphthalene

DBN’s structural isomers, such as 2,6-bis(bromomethyl)naphthalene and 2,7-bis(bromomethyl)naphthalene , differ in bromomethyl group positions (Table 1). These positional variations significantly alter reactivity and physical properties:

The ortho -substitution in DBN lowers the activation barrier for debromination compared to para -substituted analogs (e.g., 1,4-bis(bromomethyl)benzene), enabling room-temperature reactions on Au(111) . In contrast, 2,6- and 2,7-isomers lack such studies, suggesting their reactivity may favor alkylation over polymerization .

2,3-Bis(dibromomethyl)naphthalene (TBN)

TBN, a close analog of DBN, contains two –CHBr₂ groups at the 2- and 3-positions. Key differences include:

- Reaction Pathways :

- Mechanistic Insights :

- Electronic Properties :

Other Bromomethyl-Substituted Arenes

- 1,4-Bis(bromomethyl)benzene : Forms poly(p-phenylene vinylene) (PPV) chains on surfaces, leveraging para -substitution for linear polymerization . Unlike DBN, its activation barrier is higher, requiring elevated temperatures.

- Bromomethyl-Substituted Benzenes (e.g., 1,2,3-tris(bromomethyl)benzene): Exhibit Br···Br and C–H···Br interactions in crystal packing, favoring halogen bonding over polymerization . DBN’s naphthalene backbone enhances π-π stacking, promoting surface-mediated reactions.

生物活性

2,3-Bis(bromomethyl)naphthalene (DBN) is a halogenated aromatic compound that has garnered attention due to its unique structural properties and potential applications in organic synthesis and materials science. This article explores the biological activity of DBN, focusing on its synthesis, reactivity, and implications for cellular interactions and polymerization processes.

DBN is synthesized through photobromination reactions involving naphthalene derivatives, particularly 2,3-dimethylnaphthalene, using N-bromosuccinimide (NBS) as a brominating agent. This method allows for the selective introduction of bromomethyl groups at the ortho positions of the naphthalene ring, resulting in high yields of the desired compound .

Cellular Interactions

Recent studies have demonstrated that DBN can act as a linker in peptide synthesis, particularly in creating cyclic peptides that penetrate cell membranes effectively. For instance, research indicates that DBN facilitates the internalization of peptides into MDA-MB 231 cells, showcasing its potential as a tool for drug delivery systems. The compound's ability to enhance cellular permeability was validated through flow cytometry and fluorescence microscopy .

Polymerization Studies

DBN has been investigated for its role in on-surface reactions that lead to dimerization or polymerization. Specifically, it undergoes dehalogenative homocoupling on metal surfaces, such as Au(111), resulting in either hydrocarbon dimers or conjugated polymers. This reaction pathway is significant as it offers insights into the formation of novel nanostructures through selective C−C coupling mechanisms. The resulting polymers exhibit varying degrees of conjugation depending on the reaction conditions applied .

Case Studies

- Peptide Synthesis : In a study involving cyclic peptides labeled with carboxyfluorescein, DBN was used to facilitate the cyclization process. The efficiency of this method was assessed through high-performance liquid chromatography (HPLC) and mass spectrometry (MALDI-MS), confirming successful peptide formation and cellular entry .

- On-Surface Polymerization : Another investigation demonstrated that DBN could yield poly(o-naphthylene vinylidene) as a non-conjugated polymer upon mild annealing. This polymer subsequently undergoes dehydrogenation to form its conjugated derivative, poly(o-naphthylene vinylene), highlighting the compound's versatility in material science applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

| Aspect | Details |

|---|---|

| Synthesis Method | Photobromination using NBS on 2,3-dimethylnaphthalene |

| Cellular Interaction | Enhances peptide internalization in MDA-MB 231 cells |

| Polymerization Type | On-surface dehalogenative homocoupling leading to dimerization or polymerization |

| Key Applications | Drug delivery systems and novel nanostructure fabrication |

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2,3-bis(bromomethyl)naphthalene to minimize byproducts?

To minimize byproducts, employ controlled bromination conditions using stoichiometric N-bromosuccinimide (NBS) in carbon tetrachloride under inert atmosphere . Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (4:1) as the mobile phase. Purification via recrystallization from ethanol at low temperatures (0–6°C) is critical to isolate the target compound from di-brominated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to quantify purity (>95%) . Confirm molecular structure via ¹H NMR (δ 4.6–5.2 ppm for -CH2Br protons) and mass spectrometry (expected molecular ion peak at m/z 315.99) . Cross-validate with IR spectroscopy for C-Br stretching vibrations (~550–600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Store at 0–6°C in airtight, light-resistant containers to prevent decomposition . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential release of brominated vapors. Follow WGK 3 guidelines for aquatic toxicity mitigation .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for brominated naphthalene derivatives?

Adopt a risk-of-bias assessment framework (Table C-5, C-6) to evaluate study reliability . Prioritize studies with:

- Randomized dosing (Table C-7) .

- Complete outcome reporting (e.g., hepatic/renal effects) (Table C-6) .

- Confounding variable control (e.g., metabolic enzyme polymorphisms) .

Meta-analyses should stratify data by exposure route (oral/inhalation) and species (rodents vs. humans) .

Q. What experimental designs are suitable for studying the photodegradation pathways of this compound?

Use UV-Vis spectroscopy (λ = 290–320 nm) to track degradation kinetics under simulated sunlight . Pair with GC-MS to identify intermediates (e.g., naphthoquinones or debrominated products) . For mechanistic insights, employ density functional theory (DFT) to model bond dissociation energies of C-Br bonds .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Apply molecular docking simulations to assess steric and electronic effects at bromomethyl sites. Compare with experimental X-ray crystallography data (if available) to validate predicted bond angles and reactivity . Use Hammett constants to quantify substituent effects on reaction rates in Suzuki-Miyaura couplings .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported melting points (183–187°C vs. 51–54°C) for brominated naphthalene derivatives?

Discrepancies arise from polymorphism or impurities. Standardize protocols:

Q. What strategies enhance reproducibility in toxicology studies involving this compound?

Follow OECD Test Guidelines 453/471 for in vivo assays:

- Use Sprague-Dawley rats (n ≥ 10/group) with controlled diets .

- Report LOAEL/NOAEL values for systemic effects (Table B-1) .

- Include positive controls (e.g., naphthalene-induced hepatotoxicity) .

Data Interpretation and Reporting

Q. How to analyze conflicting results in genotoxicity assays for brominated naphthalenes?

Apply weight-of-evidence approaches per IARC criteria:

Q. What statistical methods are optimal for dose-response modeling of this compound exposure?

Use probit or log-logistic models in R/BMD software. Account for non-linear kinetics using Hill coefficients. Validate with Akaike Information Criterion (AIC) to select best-fit models .

Advanced Applications

Q. How can this compound be utilized in polymer synthesis?

As a crosslinking agent , react with diols (e.g., ethylene glycol) via nucleophilic substitution to form naphthalene-based polymers. Optimize conditions:

- Molar ratio (1:1.05) to minimize unreacted monomers.

- Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Q. What role does this compound play in organic semiconductor development?

Serve as a precursor for naphthacene derivatives via dehydrohalogenation. Characterize charge-carrier mobility using field-effect transistor (FET) configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。